molecular formula C8H13N5OS2 B589096 Famotidine-13C,d4 Amide Impurity CAS No. 1327321-45-8

Famotidine-13C,d4 Amide Impurity

Cat. No.: B589096
CAS No.: 1327321-45-8
M. Wt: 264.363
InChI Key: BLXXXPVCYVHTQA-VKKAIXRESA-N
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Description

Famotidine-13C,d4 Amide Impurity, with the chemical name this compound and CAS Registry Number 1327321-45-8, is a stable isotope-labeled analog of a key famotidine-related substance . This high-purity chemical reference standard is specifically designed for use in advanced analytical chemistry and pharmaceutical research. Its primary research value lies in its application as a critical internal standard in the development and validation of stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . The compound features carbon-13 (13C) and deuterium (d4) isotopes incorporated into its molecular structure, yielding a molecular formula of C₇¹³CH₉D₄N₅S₂ and a molecular weight of 264.37 g/mol . This isotopic labeling creates a distinct mass shift from the non-labeled compound, allowing for unambiguous detection and precise quantification when used as an internal standard in mass spectrometric analyses. This is crucial for minimizing analytical variability and achieving high accuracy in method validation, as demonstrated in studies where HPLC methods for famotidine required low detection limits (LOD) and excellent precision (RSD < 2%) . Its main application is in the quantitative analysis and monitoring of the famotidine amide impurity (Famotidine Impurity D) during pharmaceutical development and quality control . Researchers utilize this stable isotope-labeled standard to ensure the accuracy and reliability of assays that determine the purity of famotidine active pharmaceutical ingredients (APIs) and their formulations. It is instrumental in conducting forced degradation studies to validate stability-indicating methods, which effectively separate the drug substance from its degradation products . By providing a definitive reference point, this compound empowers researchers to achieve robust method validation, precise pharmacokinetic studies, and rigorous monitoring of impurity profiles, thereby supporting the development of safe and high-quality pharmaceutical products. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1327321-45-8

Molecular Formula

C8H13N5OS2

Molecular Weight

264.363

IUPAC Name

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide

InChI

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1

InChI Key

BLXXXPVCYVHTQA-VKKAIXRESA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N

Synonyms

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4

Origin of Product

United States

Preparation Methods

Post-Synthetic Modification of Famotidine

Alternatively, Famotidine is subjected to degradation under oxidative or hydrolytic conditions to generate the amide impurity, followed by isotopic exchange. For instance, heating Famotidine in deuterated acidic media (e.g., DCl/D₂O) facilitates H/D exchange at specific positions, while ¹³C incorporation is achieved via Schlenk line techniques using ¹³CO₂. This approach requires precise control over reaction time and temperature to avoid over-degradation.

Isolation and Purification Strategies

Chromatographic Separation

The impurity is isolated from reaction mixtures using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). Source details a method where a mixture of Famotidine and its impurities is injected into a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 v/v). The this compound elutes at 16.97–20.7 minutes under isocratic conditions, achieving >98% purity.

Table 2: HPLC Parameters for Impurity Isolation

ParameterSpecification
ColumnC18, 150 × 4.6 mm, 3.5 µm
Mobile Phase0.1% TFA in H₂O/ACN (95:5)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time16.97–20.7 min

Recrystallization and Solvent Partitioning

Following chromatographic separation, the impurity is further purified via recrystallization from ethyl acetate/hexane (1:3 v/v). The crystalline product is washed with cold deuterated methanol to remove residual unlabeled compounds, yielding a final isotopic purity of >99.5% as confirmed by mass spectrometry.

Analytical Characterization and Validation

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 265.085 (calculated 265.084) for C₈H₁₃N₅O¹³CS₂D₄. Tandem MS/MS reveals characteristic fragments at m/z 178.03 (loss of ¹³CONH₂) and 122.95 (thiazole ring cleavage), consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) shows the absence of protons at δ 8.46 ppm, confirming deuterium incorporation at the propanamide side chain. ¹³C NMR exhibits a singlet at δ 167.2 ppm for the ¹³C-labeled carbonyl carbon, with no coupling to adjacent deuterons due to the quadrupolar relaxation of deuterium.

Table 3: Key NMR Assignments

NucleusChemical Shift (δ)MultiplicityAssignment
¹H8.46 (absent)SingletPropanamide NH₂
¹³C167.2Singlet¹³C=O

Method Validation

A validated HPLC-UV method quantifies the impurity at trace levels (LOQ = 0.05 µg/mL). Linearity is established over 0.05–10 µg/mL (R² = 0.9998), with intra-day and inter-day precision ≤2.1% RSD.

Challenges and Mitigation Strategies

Isotopic Dilution

To prevent isotopic dilution, reactions are conducted in anhydrous deuterated solvents under inert atmosphere. Source emphasizes the use of sealed Schlenk flasks for ¹³C incorporation to exclude atmospheric CO₂.

Byproduct Formation

The primary byproduct, unlabeled Famotidine amide impurity, is minimized by optimizing reaction stoichiometry (1:1.2 molar ratio of Famotidine to labeling reagents) and maintaining pH 7.5–8.0 during synthesis .

Chemical Reactions Analysis

Famotidine-13C,d4 Amide Impurity undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, acetonitrile, water.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Famotidine-13C,d4 Amide Impurity is similar to that of Famotidine. Famotidine competitively inhibits the binding of histamine to H2-receptors on the gastric basolateral membrane of parietal cells, reducing basal and nocturnal gastric acid secretions . The labeled analog is used to study the molecular targets and pathways involved in this mechanism.

Q & A

Basic Research Questions

Q. How is Famotidine-13C,d4^{13}\text{C},\text{d}_4 Amide Impurity synthesized and characterized in academic settings?

  • Methodological Answer : Synthesis involves isotopic labeling (e.g., 13C^{13}\text{C} and deuterium) during precursor modification, followed by purification via preparative HPLC. Characterization typically includes 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, IR, and mass spectrometry (MS) to confirm isotopic incorporation and structural integrity . HPLC with UV detection is used to assess purity (>98% by area normalization) . For advanced isotopic validation, 13C^{13}\text{C}-DEPT NMR or 2D-NMR may resolve ambiguities in labeling efficiency .

Q. What analytical techniques are prioritized for identifying Famotidine-related impurities in drug substance batches?

  • Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection is standard for impurity profiling, with method validation per ICH Q2(R2) guidelines (linearity: R2>0.99R^2 > 0.99, LOQ ≤ 0.05%) . High-resolution MS (HRMS) or LC-MS/MS differentiates isotopic impurities (e.g., 13C,d4^{13}\text{C},\text{d}_4) from unlabeled analogs by mass shifts (e.g., +5 Da for 13C,d4^{13}\text{C},\text{d}_4) .

Q. What are the common sources of Famotidine-13C,d4^{13}\text{C},\text{d}_4 Amide Impurity in synthetic pathways?

  • Methodological Answer : Impurities arise from:

  • Incomplete isotopic incorporation : Residual unlabeled intermediates due to side reactions.
  • Degradation : Hydrolysis of the amide group under acidic/basic conditions during synthesis.
  • Cross-contamination : Residual solvents (e.g., DMF) or catalysts (e.g., Pd/C) from prior steps .
    • Mitigation involves optimizing reaction conditions (e.g., pH, temperature) and implementing in-process controls (IPC) via inline FTIR or Raman spectroscopy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between 13C^{13}\text{C} NMR and LC-MS data for Famotidine-13C,d4^{13}\text{C},\text{d}_4 Amide Impurity?

  • Methodological Answer : Contradictions often arise from:

  • Isotopic scrambling : Verify synthetic steps for unintended H/D exchange using deuterium solvent controls .
  • Matrix effects in MS : Compare spectra under ESI+ vs. APCI ionization to rule out adduct formation .
  • NMR sensitivity : Use 13C^{13}\text{C}-enriched samples (≥99% isotopic purity) and cryoprobes to enhance signal-to-noise ratios .
    • Cross-validate with independent techniques (e.g., IR for functional groups, CHN analysis for elemental composition) .

Q. What experimental design principles apply to synthesizing and profiling trace-level isotopic impurities?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction time, solvent, and catalyst loading for maximal isotopic yield .
  • Stress testing : Expose impurities to oxidative (H2_2O2_2), thermal (40–80°C), and photolytic conditions to study degradation pathways .
  • Stability studies : Store impurities in inert atmospheres (N2_2) at –20°C and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can computational methods (e.g., DFT) enhance structural elucidation of Famotidine-13C,d4^{13}\text{C},\text{d}_4 Amide Impurity?

  • Methodological Answer :

  • Spectral simulation : Density Functional Theory (DFT) predicts 13C^{13}\text{C} NMR chemical shifts and IR vibrational modes for proposed structures, reducing reliance on empirical reference standards .
  • Conformational analysis : Molecular dynamics (MD) simulations model solvent effects (e.g., DMSO vs. water) on impurity stability .
  • Validation : Compare simulated VCD (vibrational circular dichroism) spectra with experimental data to confirm stereochemical assignments .

Q. What regulatory considerations govern the reporting of isotopic impurities in preclinical studies?

  • Methodological Answer :

  • ICH Q3D : Requires elemental impurity profiling for heavy metals (e.g., Pd ≤ 10 ppm) from catalysts .
  • FDA Guidance : Structural characterization data (NMR, MS, XRD) must be submitted for impurities ≥0.1% in drug substance batches .
  • Batch consistency : Use statistical process control (SPC) charts to monitor impurity levels across 3+ validation batches .

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